molecular formula C11H12BrNO2 B312104 n-(3-Bromophenyl)tetrahydrofuran-2-carboxamide

n-(3-Bromophenyl)tetrahydrofuran-2-carboxamide

Cat. No.: B312104
M. Wt: 270.12 g/mol
InChI Key: MAXJPKHUCTVXDH-UHFFFAOYSA-N
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Description

n-(3-Bromophenyl)tetrahydrofuran-2-carboxamide is an organic compound with the molecular formula C11H12BrNO2 and a molecular weight of 270.12248 g/mol . This compound is characterized by the presence of a bromophenyl group attached to a tetrahydrofuran ring, which is further connected to a carboxamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(3-Bromophenyl)tetrahydrofuran-2-carboxamide typically involves the reaction of 3-bromoaniline with tetrahydrofuran-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high yield .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure efficiency and cost-effectiveness while maintaining the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

n-(3-Bromophenyl)tetrahydrofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of this compound .

Scientific Research Applications

n-(3-Bromophenyl)tetrahydrofuran-2-carboxamide is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of n-(3-Bromophenyl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and proteins, leading to inhibition or activation of specific biological processes. The tetrahydrofuran ring and carboxamide group contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)tetrahydro-2-furancarboxamide
  • N-(2-bromophenyl)tetrahydro-2-furancarboxamide
  • N-(3-chlorophenyl)tetrahydro-2-furancarboxamide

Uniqueness

n-(3-Bromophenyl)tetrahydrofuran-2-carboxamide is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in biological activity and chemical properties compared to its analogs .

Properties

Molecular Formula

C11H12BrNO2

Molecular Weight

270.12 g/mol

IUPAC Name

N-(3-bromophenyl)oxolane-2-carboxamide

InChI

InChI=1S/C11H12BrNO2/c12-8-3-1-4-9(7-8)13-11(14)10-5-2-6-15-10/h1,3-4,7,10H,2,5-6H2,(H,13,14)

InChI Key

MAXJPKHUCTVXDH-UHFFFAOYSA-N

SMILES

C1CC(OC1)C(=O)NC2=CC(=CC=C2)Br

Canonical SMILES

C1CC(OC1)C(=O)NC2=CC(=CC=C2)Br

Origin of Product

United States

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